molecular formula C10H20F3N3 B2807856 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine CAS No. 1341136-35-3

3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine

Cat. No. B2807856
CAS RN: 1341136-35-3
M. Wt: 239.286
InChI Key: QDIAUFJVRCLOPN-UHFFFAOYSA-N
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Description

“3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine” is a compound with the molecular formula C10H20F3N3 . It is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular weight of “3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine” is 239.286 . The SMILES representation of the molecule is NCCCN1CCN (CCC (F) (F)F)CC1 .


Physical And Chemical Properties Analysis

The solubility of “3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine” in DMSO is unknown . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources .

Future Directions

While specific future directions for “3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine” are not mentioned in the available resources, compounds with similar structures have shown potential in the development of highly selective 5-HT1A receptor inhibitors . This suggests that “3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine” and similar compounds could be of interest in future research related to serotonin receptors and their role in various diseases.

properties

IUPAC Name

3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F3N3/c11-10(12,13)2-5-16-8-6-15(7-9-16)4-1-3-14/h1-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIAUFJVRCLOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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